The Role of t-Butyl ester-PEG4-CH2COOH in Modern Bioconjugation: A Technical Guide
The Role of t-Butyl ester-PEG4-CH2COOH in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced biotherapeutics, the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the vast array of chemical tools available, heterobifunctional linkers with polyethylene (B3416737) glycol (PEG) spacers have become indispensable. This technical guide provides an in-depth examination of t-Butyl ester-PEG4-CH2COOH , a versatile linker that offers a strategic balance of hydrophilicity, defined spacer length, and orthogonal reactivity for sequential conjugation. We will detail its core properties, primary applications in ADC and PROTAC synthesis, and provide comprehensive experimental protocols for its use and characterization, supplemented with quantitative data and workflow visualizations to support researchers in the field.
Core Concepts: Structure and Functionality
t-Butyl ester-PEG4-CH2COOH, also known as Acid-PEG4-t-butyl ester , is a heterobifunctional linker designed for multi-step bioconjugation strategies. Its structure consists of three key components:
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A Terminal Carboxylic Acid (-CH2COOH): This functional group can be readily activated to react with primary amines, such as those on the lysine (B10760008) residues of antibodies or on amine-functionalized small molecules, to form stable amide bonds.[1][2]
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A Tert-Butyl Ester (-C(O)O-tBu): This group serves as a robust protecting group for a second carboxylic acid. It is stable under standard coupling conditions but can be selectively and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a free carboxylic acid for a subsequent conjugation step.[1][3]
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A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic chain of four ethylene (B1197577) glycol units imparts several beneficial properties to the linker and the final bioconjugate. It enhances aqueous solubility, reduces the potential for aggregation, and provides a flexible, defined-length spacer (approximately 14 atoms) to optimally position the conjugated molecules.[4][5]
This "protected" bifunctional nature allows for a controlled, sequential synthesis, which is critical in the assembly of complex molecules like PROTACs and ADCs.
Physicochemical and Quantitative Data
Accurate characterization of the linker is fundamental for reproducible bioconjugation. The properties of Acid-PEG4-t-butyl ester are summarized below.
Table 1: Physicochemical Properties of Acid-PEG4-t-butyl ester
| Property | Value | Reference(s) |
| Chemical Name | Acid-PEG4-t-butyl ester | [3] |
| CAS Number | 1835759-85-7 | [3] |
| Molecular Formula | C₁₆H₃₀O₈ | [3] |
| Molecular Weight | 350.4 g/mol | [3] |
| Appearance | Colorless oil | [6] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C, protected from moisture | [3] |
Table 2: Representative Reaction Yields in PROTAC Synthesis
The following data, while illustrative, provides typical efficiency ranges for the key synthetic steps involving the Acid-PEG4-t-butyl ester linker. Actual yields may vary based on the specific substrates and reaction conditions.
| Step | Reaction | Typical Yield (%) | Reference(s) |
| 1. First Amide Coupling | Linker + Amine-functionalized Ligand 1 | 60 - 80% | [4] |
| 2. t-Butyl Deprotection | TFA-mediated cleavage of the t-butyl ester | >90% (crude) | [4] |
| 3. Second Amide Coupling | Deprotected Intermediate + Amine-Ligand 2 | 40 - 60% | [4] |
Application 1: Synthesis of PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase. The linker is a critical determinant of a PROTAC's efficacy.[5] Acid-PEG4-t-butyl ester is ideally suited for this application due to its ability to facilitate a stepwise synthesis.
PROTAC Synthesis Workflow
The general workflow involves two sequential amide coupling reactions, separated by the deprotection of the t-butyl ester.
PROTAC Mechanism of Action
The synthesized PROTAC hijacks the cell's ubiquitin-proteasome system to degrade the target protein.
Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload to a specific cell type, typically cancer cells. The linker plays a crucial role in the ADC's stability and payload delivery. A linker like t-Butyl ester-PEG4-CH2COOH allows for the conjugation of a payload to the antibody via its surface lysine residues.
ADC Synthesis Workflow
The synthesis involves activating the linker, conjugating it to the antibody, deprotecting the other end, and finally attaching the payload. This "linker-first" approach can sometimes be substituted with a "payload-first" approach where the linker is first attached to the drug.
HER2-Targeted ADC Signaling Pathway
An ADC targeting a receptor like HER2 binds to the cancer cell, becomes internalized, and releases its cytotoxic payload, leading to cell death and interrupting downstream pro-survival signaling.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of bioconjugates using Acid-PEG4-t-butyl ester.
Protocol 1: Synthesis of a PROTAC Molecule
This protocol describes the sequential coupling of a POI-binding ligand and an E3 ligase-binding ligand to the linker.[4]
Part A: First Amide Coupling
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Preparation: In an inert atmosphere, dissolve the amine-functionalized POI ligand (1.0 eq) and Acid-PEG4-t-butyl ester (1.1 eq) in anhydrous DMF.
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Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes. Add HATU (1.2 eq) to the mixture to activate the carboxylic acid.
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Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS.
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Work-up & Purification: Upon completion, dilute with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate. Purify the crude product by flash column chromatography to yield the POI-PEG4-t-butyl ester intermediate.
Part B: t-Butyl Ester Deprotection
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Preparation: Dissolve the purified intermediate from Part A (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Reaction: Stir at room temperature for 1-2 hours, monitoring by LC-MS for the loss of the t-butyl group (mass change of -56 Da).
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) (3x) to remove residual TFA. The resulting crude POI-PEG4-acid can often be used directly in the next step.
Part C: Second Amide Coupling
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Preparation: Dissolve the crude POI-PEG4-acid from Part B (1.0 eq) and the amine-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) and stir for 5 minutes, followed by the addition of HATU (1.2 eq).
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purification: Purify the final PROTAC by preparative reverse-phase HPLC.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (Lysine Conjugation)
This protocol is adapted for Acid-PEG4-t-butyl ester based on established methods for similar linkers.[7]
Part A: Payload-Linker Synthesis
-
Follow Protocol 1, Part A to couple an amine-containing cytotoxic payload to the Acid-PEG4-t-butyl ester.
-
Follow Protocol 1, Part B to deprotect the t-butyl ester, yielding the Payload-PEG4-COOH conjugate.
Part B: Antibody Conjugation
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Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-10 mg/mL.
-
Activation: In a separate tube, dissolve the Payload-PEG4-COOH conjugate (5-10 fold molar excess over the antibody) in an organic co-solvent (e.g., DMSO). Add EDC (1.5 eq relative to the linker) and Sulfo-NHS (1.2 eq relative to the linker). Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation: Add the activated payload-linker solution to the antibody solution. Ensure the final concentration of the organic co-solvent is <10% v/v to maintain antibody stability.
-
Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated payload-linker and other small molecules.
Protocol 3: Characterization of Bioconjugates
A. PROTAC Characterization - Western Blot for Protein Degradation [8][9]
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Cell Treatment: Seed cells (e.g., in a 6-well plate) and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection & Analysis: Detect the signal using a chemiluminescent substrate. Perform densitometry analysis to quantify protein bands, normalizing to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
B. ADC Characterization - Drug-to-Antibody Ratio (DAR) by HIC-HPLC [10][11]
-
Instrumentation: Use an HPLC system equipped with a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing drug loads (DAR 2, 4, 6, 8 for a typical cysteine-linked ADC, or a distribution for lysine-linked ADCs).
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Analysis: Integrate the peak areas for each species. The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of Species * Drug Load of Species) / 100
C. ADC Characterization - In Vitro Cytotoxicity (MTT Assay) [12][13]
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Cell Seeding: Seed target cancer cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC for a specified incubation period (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against ADC concentration and use a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion
The t-Butyl ester-PEG4-CH2COOH linker is a powerful and versatile tool in the field of bioconjugation. Its defined length, hydrophilicity, and orthogonal protecting group strategy provide a robust platform for the controlled, sequential synthesis of sophisticated biotherapeutics like PROTACs and ADCs. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this linker in their drug development programs, facilitating the creation of next-generation targeted therapies.
References
- 1. t-Butyl ester-PEG4-CH2COOH_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid-PEG4-acid t-Butyl ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
